2-Thiophenecarboxylic acid, chloromethoxyphenyl ester
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Overview
Description
2-Thiophenecarboxylic acid, chloromethoxyphenyl ester is an organic compound that belongs to the class of thiophene derivatives Thiophene is a heterocyclic compound containing a sulfur atom in a five-membered ring
Preparation Methods
The synthesis of 2-Thiophenecarboxylic acid, chloromethoxyphenyl ester can be achieved through several synthetic routes. One common method involves the esterification of 2-Thiophenecarboxylic acid with chloromethoxyphenol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
2-Thiophenecarboxylic acid, chloromethoxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Scientific Research Applications
2-Thiophenecarboxylic acid, chloromethoxyphenyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, chloromethoxyphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The thiophene ring may also participate in electron transfer reactions, contributing to its biological activity.
Comparison with Similar Compounds
2-Thiophenecarboxylic acid, chloromethoxyphenyl ester can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: A simpler derivative with similar chemical properties but lacking the ester group.
Thiophene-3-carboxylic acid: Another isomer with the carboxylic acid group at a different position on the thiophene ring.
2-Thiophenecarboxylic acid methyl ester: A similar ester derivative with a methyl group instead of the chloromethoxyphenyl group.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
Properties
CAS No. |
36356-22-6 |
---|---|
Molecular Formula |
C12H9ClO3S |
Molecular Weight |
268.72 g/mol |
IUPAC Name |
[2-(chloromethoxy)phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C12H9ClO3S/c13-8-15-9-4-1-2-5-10(9)16-12(14)11-6-3-7-17-11/h1-7H,8H2 |
InChI Key |
MOTDWDGHNDNGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCl)OC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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